N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-13(26)15-8-5-9-16(11-15)22-18(27)12-29-20-24-23-17(19(28)25(20)21)10-14-6-3-2-4-7-14/h2-9,11H,10,12,21H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEMOZLOLMRRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic compound with potential therapeutic applications. Its molecular formula is , and it has a molecular weight of 423.49 g/mol. This compound has garnered interest due to its diverse biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The compound features a triazine ring, which is known for its biological activity, particularly in the context of antimicrobial and anticancer properties. The presence of the acetylphenyl and sulfanyl moieties enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O3S |
| Molecular Weight | 423.49 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that triazine derivatives can effectively inhibit the growth of various bacteria and fungi.
Case Study: Antimicrobial Screening
In a study focusing on triazine derivatives:
- Tested Organisms : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound's structure suggests it may interfere with cellular processes involved in tumor growth.
Research Findings:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibited cell proliferation in A549 lung adenocarcinoma cells with an IC50 value of approximately 15 µg/mL.
- Mechanism of Action : The proposed mechanism involves disruption of tubulin polymerization and induction of apoptosis in cancer cells .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide. The presence of the triazine moiety enhances its interaction with bacterial enzymes, potentially leading to effective antibacterial agents.
Case Study: Antibacterial Activity
A study demonstrated that derivatives of triazine compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways .
Antiviral Applications
The compound's structural features suggest potential antiviral applications. Compounds with similar triazine structures have been investigated for their ability to inhibit viral replication.
Research Insights
Research indicates that triazine derivatives can act as inhibitors of viral enzymes, thus preventing the replication of viruses such as HIV and Hepatitis C . The sulfanyl group in this compound may enhance this inhibitory effect by facilitating binding to viral targets.
Anticonvulsant Properties
Another promising application is in the field of neurology, where compounds with similar structures have shown anticonvulsant effects.
Evidence from Studies
In preclinical trials, several triazine-based compounds demonstrated significant anticonvulsant activity with median effective doses lower than standard medications like ethosuximide. This suggests that this compound could be a candidate for further development as an anticonvulsant agent .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.
Key Findings
SAR studies indicate that modifications on the benzene ring and variations in the triazine structure can significantly influence biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl | Increased potency against bacterial strains |
| Alkyl substitutions on the triazine | Enhanced anticonvulsant effects |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences between the compound and its analogs from the literature:
Key Observations :
- Core Heterocycle : The 1,2,4-triazine core in the target compound differs from triazole analogs (e.g., ), which may alter electron distribution and hydrogen-bonding capacity.
- Substituent Effects: Benzyl vs. Acetylphenyl vs. Halogenated Aryl: The bromo- and difluorophenyl groups in may improve metabolic stability and binding affinity through hydrophobic interactions. Sydnone vs. Acetamide: The sydnone ring in is a mesoionic system, which could confer unique electronic properties compared to the acetylphenyl group.
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound likely increases logP compared to the furan-substituted triazole analogs , affecting membrane permeability.
- Solubility : Nitrobenzyl and halogenated substituents (e.g., ) may reduce aqueous solubility relative to the acetylphenyl group, which has moderate polarity.
Q & A
Basic: What are the key considerations for designing a synthetic route for this compound?
Methodological Answer:
Designing a synthetic route requires retrosynthetic analysis to identify accessible intermediates. Key steps include:
- Core Triazinone Formation: Start with cyclization of thiosemicarbazide derivatives to form the 1,2,4-triazin-5-one core, followed by benzylation at position 6 .
- Sulfanyl Acetamide Coupling: Introduce the sulfanylacetamide moiety via nucleophilic substitution or thiol-ene chemistry, ensuring compatibility with the acetylphenyl group .
- Protection Strategies: Protect reactive groups (e.g., amino in triazinone) during coupling steps to prevent side reactions .
- Purification: Use column chromatography or recrystallization to isolate intermediates, validated by TLC/HPLC .
Basic: How can researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy: Confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm; triazinone NH2 at δ 6.8–7.2 ppm) .
- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns in the triazinone core .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C20H19N5O3S: 409.12) .
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
Basic: What methodologies are recommended for evaluating the biological activity of this compound?
Methodological Answer:
Adopt a tiered approach:
- In Vitro Assays: Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays at varying concentrations (1–100 μM) .
- In Vivo Models: Assess anti-inflammatory or anti-exudative activity in rodent models (e.g., carrageenan-induced paw edema) at 10 mg/kg, with diclofenac as a positive control .
- Dose-Response Analysis: Generate IC50/EC50 values using nonlinear regression models (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
